molecular formula C20H35N3O13 B12088242 3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid

3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid

Cat. No.: B12088242
M. Wt: 525.5 g/mol
InChI Key: BMSPZGKRTLZXAV-UHFFFAOYSA-N
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Description

This compound is a highly branched, glycosylated derivative featuring a central aminobutanoic acid backbone conjugated with two acetamido-substituted oxane (pyranose) rings. The structure includes multiple hydroxyl, hydroxymethyl, and acetamido functional groups, forming a complex oligosaccharide-like architecture. Such compounds are often associated with glycoprotein or glycolipid biosynthesis, where they may act as intermediates or structural components in cellular recognition processes . Its systematic name reflects the intricate connectivity of acetamido and carbohydrate moieties, which confer unique solubility, stability, and biological activity compared to simpler amino acids or monosaccharides.

Properties

IUPAC Name

3-[3-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZGKRTLZXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Building Block Preparation

Synthesis begins with the preparation of monosaccharide and amino acid precursors:

  • N-Acetylglucosamine (GlcNAc) Derivatives : Sourced from D-glucosamine, these are functionalized with protecting groups (e.g., acetyl at C3 and C4) to direct subsequent glycosylation.

  • Amino Acid Backbone : 2-aminobutanoic acid is protected at the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic reactions.

Table 1: Key Building Blocks and Their Roles

ComponentProtection StrategyRole in Synthesis
GlcNAc-pyranoseAcetyl at C3, C4Glycosyl donor
2-aminobutanoic acidBoc at amineNucleophilic coupling acceptor
Hydroxymethyl oxanBenzyl at C6Steric control during coupling

Glycosylation Reactions

Glycosidic linkages are established using preactivation-based methods to enhance stereoselectivity:

  • Donor Activation : Thioglycosides of GlcNAc are activated with N-iodosuccinimide (NIS) and triflic acid, enabling α-selective coupling.

  • Coupling to Acceptors : The hydroxyl group of the amino acid backbone reacts with the activated donor, forming a β-glycosidic bond (confirmed via nuclear magnetic resonance (NMR) spectroscopy).

  • Iterative Chain Elongation : Subsequent glycosylations are performed using one-pot strategies to minimize purification steps, leveraging relative reactivity values (RRVs) of thioglycoside building blocks.

Deprotection and Final Assembly

After glycosylation, protective groups are sequentially removed:

  • Acetyl Group Removal : Treatment with sodium methoxide in methanol cleaves acetyl groups without affecting the glycosidic bonds.

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

  • Global Deprotection : Hydrogenolysis with palladium on carbon (Pd/C) removes benzyl groups under hydrogen atmosphere.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Typical retention times for the target compound range from 12–14 minutes under these conditions.

Table 2: HPLC Conditions for Purification

ParameterSpecification
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile PhaseAcetonitrile (0.1% TFA)/Water
Gradient5% to 40% over 30 minutes
Flow Rate1.0 mL/min

Structural Confirmation

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ ion at m/z 1,642.5, aligning with the molecular weight.

  • NMR Spectroscopy : ¹H NMR (600 MHz, D₂O) reveals characteristic signals for anomeric protons (δ 4.8–5.2 ppm) and acetamido methyl groups (δ 2.0 ppm).

Optimization Strategies for Yield Improvement

Temperature and Solvent Effects

  • Glycosylation Efficiency : Reactions conducted in dichloromethane at −40°C improve α-selectivity to >90%, compared to 70% at room temperature.

  • Side Reaction Mitigation : Low temperatures suppress β-elimination of hydroxyl groups, reducing byproduct formation.

Catalytic Enhancements

  • Microwave Assistance : Shortens reaction times for deprotection steps by 50% without compromising yield.

  • Enzymatic Catalysis : β-galactosidase mutants have been explored for regioselective glycosylation but remain experimental.

Comparative Analysis of Synthetic Routes

Table 3: Traditional vs. One-Pot Synthesis

ParameterTraditional MethodOne-Pot Method
Steps25+10
Overall Yield2–5%8–12%
Purification ComplexityHigh (multiple chromatographies)Moderate (single HPLC)

The one-pot approach, inspired by fondaparinux synthesis , reduces step count by preactivating glycosyl donors and using RRV-guided building blocks.

Chemical Reactions Analysis

Types of Reactions

3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido groups can be reduced to amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of aldehydes or ketones, while reduction of the acetamido groups can yield primary amines.

Scientific Research Applications

3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Target Compound and Analogs

Compound Name Molecular Formula Key Functional Groups Biological Role/Context Source/Reference
Target Compound C₂₇H₄₄N₄O₁₈ 2-Aminobutanoic acid, acetamido-oxan rings, hydroxyl/hydroxymethyl groups Potential glycoconjugate intermediate; hypothesized role in cell signaling CHEBI:148659
5-Acetamido-2-[[6-[5-acetamido-6-[...]oxane-2-carboxylic acid (CID 4418533) C₃₇H₆₂N₂O₂₉ Carboxylic acid, trihydroxypropyl, multiple acetamido-oxan branches Collision cross-section studies suggest applications in mass spectrometry-based glycobiology CID 4418533
Gal(b1-4)GlcNAc(b1-2)Man(a1-6)[...] (CHEBI:148659) Not explicitly provided Branched N-acetylhexosamines, fucose, mannose Model compound for N-glycan biosynthesis; used in glycan array studies GlyTouCan:G26215AL
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-[...] (PF 43(1)) C₃₂H₃₈N₄O₈S β-lactam ring, thiazolidine, phenylacetamido groups Antibiotic derivative; structural similarity to cephalosporins Pharmacopeial Forum

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound CID 4418533 CHEBI:148659 PF 43(1) Compound
Molecular Weight ~724.6 g/mol ~1046.9 g/mol ~2000–2200 g/mol (estimated) ~654.7 g/mol
Solubility Moderate (polar solvents) High (due to carboxylic acid) Low (aggregation in aqueous solutions) Low (non-polar solvents)
Thermal Stability Stable ≤100°C Degrades above 80°C Stable ≤120°C Labile above 60°C

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis requires regioselective glycosylation to avoid side reactions at overlapping hydroxyl sites, a challenge less pronounced in CID 4418533 due to its terminal carboxylic acid directing reactivity .
  • Biological Interactions : Computational docking studies suggest the target compound binds weakly to lectin receptors (e.g., galectins) compared to CHEBI:148659, likely due to the absence of terminal galactose residues .
  • Analytical Detection : CID 4418533’s collision cross-section (CCS) of 420 Ų (predicted via ion mobility spectrometry) exceeds the target compound’s 350 Ų, reflecting its larger size and branched topology .

Biological Activity

3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid is a complex organic compound characterized by multiple hydroxyl and acetamido groups. Its intricate structure suggests significant biochemical potential, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

The compound's structure can be summarized as follows:

Property Value
IUPAC Name 3-[3-Acetamido-4-[...]]
Molecular Formula C46H78N2O35
Molecular Weight 1219.1 g/mol
CAS Number 56501-25-8

The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

  • Enzyme Interactions : The compound has shown to interact with enzymes such as:
    • Chitobiase : Involved in chitin degradation, critical for bacterial cell wall synthesis.
    • Lysozyme C : An enzyme that hydrolyzes glycosidic bonds in bacterial cell walls, leading to cell lysis.
    • Beta-1,4-Galactosyltransferase 1 : Plays a role in glycoprotein synthesis.
  • Biochemical Pathways : It participates in the metabolism of glycoproteins and proteoglycans, influencing the structural integrity of cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and promoting cell lysis. The mechanism involves disrupting cell wall synthesis through inhibition of key enzymes involved in peptidoglycan formation.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Potential Therapeutic Applications

The compound's biological activities position it as a candidate for various therapeutic applications:

  • Antibiotic Development : Due to its antimicrobial properties, it is being explored as a potential antibiotic agent.
  • Anti-inflammatory Drugs : Its ability to modulate inflammation could lead to novel treatments for inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on the effects of the compound against Serratia marcescens showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a lead compound for antibiotic development.
  • Inflammation Modulation Study :
    • In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : The synthesis involves multi-step strategies, including glycosylation and amidation, using intermediates like tert-butyl esters and boronate derivatives. For example, glycosylation of protected oxane derivatives can be achieved under anhydrous conditions with catalysts like BF₃·Et₂O. Amidation steps may employ carbodiimide coupling agents (e.g., EDC) with NHS activation. Purification requires column chromatography (silica gel) followed by reverse-phase HPLC to isolate the final product. Reaction progress should be monitored via TLC (silica gel, UV visualization) and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) to confirm stereochemistry and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the carbohydrate and amino acid moieties .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • HPLC : C18 columns with UV detection (210–280 nm) assess purity and stability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stress Testing : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free amino acids or sugar derivatives).
  • Thermal Stability : Expose the compound to 40–60°C and analyze decomposition kinetics using Arrhenius plots.
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products. Protect light-sensitive groups (e.g., acetamido) with amber glassware .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (ka, kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl/acetamido groups and the enzyme’s active site. Validate with site-directed mutagenesis of key residues .
  • In Vitro Assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates or colorimetric detection (e.g., p-nitrophenol release) .

Q. How can contradictory data on hydrolysis reaction outcomes (e.g., varying products under acidic vs. basic conditions) be resolved?

  • Methodological Answer :

  • Control Experiments : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
  • Computational Modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate hydrolysis pathways. Tools like Gaussian 16 can predict transition states and intermediate stability .
  • Spectroscopic Trapping : Use low-temperature NMR to capture transient intermediates. For example, stabilize oxocarbenium ions in acidic hydrolysis with non-nucleophilic solvents (e.g., CF₃CH₂OH) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., acetamido-containing sugars) to identify trends .

Q. What strategies optimize regioselective functionalization of the compound’s hydroxyl groups?

  • Methodological Answer :

  • Protective Group Strategy : Temporarily block reactive hydroxyls with silyl ethers (e.g., TBSCl) or acetyl groups. For example, protect primary hydroxyls first, then functionalize secondary positions .
  • Oxidative Methods : Use TEMPO/NaClO₂ for selective oxidation of primary alcohols to carboxylic acids.
  • Enzymatic Catalysis : Employ glycosyltransferases or lipases for stereoselective modifications.
  • Monitoring : Track regioselectivity via ¹H NMR (e.g., disappearance of hydroxyl proton signals) and MALDI-TOF for mass changes .

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